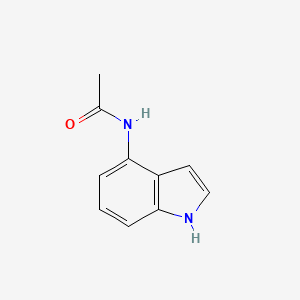

N-(1H-吲哚-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1H-indol-4-yl)acetamide” is a chemical compound with the linear formula C10H10N2O . It has a molecular weight of 174.204 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

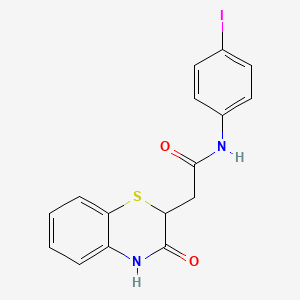

Molecular Structure Analysis

The molecular structure of “N-(1H-indol-4-yl)acetamide” consists of a linear formula C10H10N2O . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .

Physical And Chemical Properties Analysis

“N-(1H-indol-4-yl)acetamide” is a powder with a molecular weight of 174.2 . It is stored at a temperature of 4°C .

科学研究应用

合成与化学性质

N-(1H-吲哚-4-基)乙酰胺衍生物已被合成并研究其独特的性质和潜在应用。一项研究重点关注吲哚乙酰胺衍生物,特别是N-(2-(2-(4-氯苯氧基)乙酰胺基)苯基)-2-羧酰胺-1H-吲哚的设计和合成,其通过各种光谱分析进行表征。该研究还通过针对环氧合酶结构域的计算机模拟探索了该化合物的抗炎特性,并通过能量框架和分子中原子计算探索了其稳定性(Al-Ostoot 等,2020)。

一项类似的研究描述了通过区域选择性 Friedel-Crafts 烷基化合成 N-芳基-2,2-二(1H-吲哚-3-基)乙酰胺衍生物。该方法被证明非常有效,产率高达 94% (Zhou 等,2016)。

此外,对 N-[(8R)-2-甲氧基-5,6,7,8,9,10-六氢-6,9-甲烷环庚并[b]吲哚-8-基]乙酰胺的氧化产物的研究揭示了结晶过程中的一种结构转变。该研究包括分子建模,以模拟对接进入 MT1A 受体的褪黑激素结合口袋(Baranova 等,2012)。

抗疟疾和抗氧化活性

N-(1H-吲哚-4-基)乙酰胺衍生物也因其生物学特性而受到研究。制备了一系列衍生物并评估了其针对恶性疟原虫的体外抗疟疾特性。该研究强调了特定取代基对生物活性的重要性,并利用分子对接探索了针对疟疾寄生虫的作用模式(Mphahlele 等,2017)。

另一项研究合成了新型 N-(取代苯基)-2-(3-(羟亚氨基)甲基)-1H-吲哚-1-基乙酰胺衍生物并评估了它们的抗氧化活性。结果显示出相当大的活性,某些化合物在低浓度下表现出显着的活性(Gopi & Dhanaraju,2020)。

抗癌特性

N-(1H-吲哚-4-基)乙酰胺衍生物的抗癌特性一直是人们关注的主题。一项关于合成 2-(2,3-二氧代-2,3-二氢-1H-吲哚-1-基)-N-苯乙酰胺衍生物的研究表明,某些化合物表现出显着的细胞毒性。该研究还对定量构效关系 (QSAR) 和体外试验进行了相关性研究,确定了活性最强的化合物(Modi 等,2011)。

安全和危害

“N-(1H-indol-4-yl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

The future directions for “N-(1H-indol-4-yl)acetamide” and related compounds could involve further exploration of their biological activities and therapeutic potential . For instance, the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . Also, the design of new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

作用机制

Target of Action

N-(1H-indol-4-yl)acetamide, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indole derivatives are known to interact excellently with their receptors . This interaction could lead to various changes in the cellular environment, depending on the specific receptor and the biological activity associated with it.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Result of Action

Indole derivatives are known to have diverse biological activities , which suggests that N-(1H-indol-4-yl)acetamide could potentially have a wide range of molecular and cellular effects.

Action Environment

The action, efficacy, and stability of N-(1H-indol-4-yl)acetamide could potentially be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . .

属性

IUPAC Name |

N-(1H-indol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)12-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOSTPNYFKCANZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2712478.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2712483.png)

![N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2712488.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2712491.png)